molecular formula C16H16FN3O3 B12844647 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B12844647
M. Wt: 317.31 g/mol
InChI Key: JTRHFFTUWXYTOP-UHFFFAOYSA-N
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Description

7-(7-Amino-5-azaspiro[24]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound belonging to the quinolone family This compound is characterized by its unique spiro structure, which includes a quinoline core with various substituents, including an amino group, a fluoro group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinolone Core: The quinolone core is synthesized through a cyclization reaction involving aniline derivatives and β-keto esters under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Spirocyclization: The spiro structure is formed through a nucleophilic substitution reaction involving azaspiro compounds.

    Amino Group Introduction: The amino group is introduced through reductive amination using reducing agents like sodium borohydride.

Industrial Production Methods

Industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates. The process is typically carried out in large-scale reactors with continuous monitoring to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl, forming alcohol derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: Investigated for its antibacterial properties and potential use in developing new antibiotics.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The compound exerts its effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and uncoiling of DNA, leading to bacterial cell death. The molecular targets include the active sites of these enzymes, where the compound forms stable complexes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.

    Levofloxacin: A fluoroquinolone with a different stereochemistry and spectrum of activity.

    Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its spiro structure, which imparts distinct physicochemical properties and potentially different biological activity compared to other fluoroquinolones. This uniqueness makes it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C16H16FN3O3

Molecular Weight

317.31 g/mol

IUPAC Name

7-(7-amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C16H16FN3O3/c17-10-3-8-11(19-5-9(14(8)21)15(22)23)4-12(10)20-6-13(18)16(7-20)1-2-16/h3-5,13H,1-2,6-7,18H2,(H,19,21)(H,22,23)

InChI Key

JTRHFFTUWXYTOP-UHFFFAOYSA-N

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3)NC=C(C4=O)C(=O)O)F

Origin of Product

United States

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